Bis(2-ethylhexyl) terephthalate

Catalog No.
S521377
CAS No.
6422-86-2
M.F
C24H38O4
M. Wt
390.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-ethylhexyl) terephthalate

CAS Number

6422-86-2

Product Name

Bis(2-ethylhexyl) terephthalate

IUPAC Name

bis(2-ethylhexyl) benzene-1,4-dicarboxylate

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3

InChI Key

RWPICVVBGZBXNA-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC

Solubility

In water, 4.0 mg/L at 20 °C

Synonyms

1,4-DEHT, di-(2-ethylhexyl) terephthalate

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC

Description

The exact mass of the compound Bis(2-ethylhexyl) terephthalate is 390.277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.0 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.

Biocompatibility Studies

DEHT, due to its perceived lower toxicity profile compared to traditional phthalate plasticizers, has been explored in scientific research for applications involving potential human contact. Studies have investigated its biocompatibility in various contexts:

  • Medical Devices: Research has examined the use of DEHT in medical devices, such as catheters and tubing, to assess its potential for causing cytotoxicity (cell death) or genotoxicity (DNA damage) []. These studies provide valuable data for the development of safer medical devices.

Material Science Research

DEHT's plasticizing properties make it a relevant material for scientific research in polymer science and engineering. Here are some areas of exploration:

  • Polymer Blends: Studies have investigated the use of DEHT in blending different polymers to improve their flexibility and processability []. This research helps develop new materials with desired properties for various applications.
  • Polymer Degradation: Scientific research explores DEHT's influence on the degradation behavior of polymers. Understanding how DEHT affects a polymer's lifespan is crucial for material selection in different environments [].

Environmental Science Research

DEHT's potential environmental impact is a growing area of scientific research. Studies are examining:

  • Biodegradation: Research is underway to determine the biodegradability of DEHT by microorganisms in various environmental conditions []. This information helps assess its potential environmental persistence.
  • Leaching Behavior: Scientific studies investigate the leaching behavior of DEHT from plasticized materials into the environment. Understanding leaching rates helps assess potential environmental contamination risks [].

Bis(2-ethylhexyl) terephthalate is an organic compound characterized by the formula C6H4(CO2C8H17)2\text{C}_6\text{H}_4(\text{CO}_2\text{C}_8\text{H}_{17})_2. It is a colorless, viscous liquid and serves as a non-phthalate plasticizer, primarily used to enhance the flexibility and durability of polyvinyl chloride (PVC) products. This compound is recognized for its excellent plasticizing properties and is often employed as a safer alternative to traditional phthalate plasticizers such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP) due to its reduced toxicity profile .

DEHT functions as a plasticizer by interacting with polymer chains, primarily polyvinyl chloride (PVC). The bulky and flexible nature of the DEHT molecule disrupts the tight packing of PVC chains, increasing their mobility and making the final material more flexible.

While considered a safer alternative to phthalate plasticizers, DEHT can exhibit some hazardous properties:

  • Toxicity: DEHT is classified as having low acute toxicity but potential for chronic effects. Studies suggest minimal reproductive or developmental toxicity []. More research is needed to fully understand its long-term health effects.
  • Flammability: DEHT is combustible and can release harmful fumes upon burning.
  • Environmental Impact: Limited data is available on the environmental degradation of DEHT. However, as a non-volatile compound, it has the potential to accumulate in the environment [].

  • Direct Esterification: The reaction between terephthalic acid and 2-ethylhexanol:
    C6H4(COOH)2+2C8H17OHC6H4(CO2C8H17)2+2H2O\text{C}_6\text{H}_4(\text{COOH})_2+2\text{C}_8\text{H}_{17}\text{OH}\rightarrow \text{C}_6\text{H}_4(\text{CO}_2\text{C}_8\text{H}_{17})_2+2\text{H}_2\text{O}
  • Transesterification: The reaction of dimethyl terephthalate with 2-ethylhexanol:
    C6H4(COOCH3)2+2C8H17OHC6H4(CO2C8H17)2+2CH3OH\text{C}_6\text{H}_4(\text{COOCH}_3)_2+2\text{C}_8\text{H}_{17}\text{OH}\rightarrow \text{C}_6\text{H}_4(\text{CO}_2\text{C}_8\text{H}_{17})_2+2\text{CH}_3\text{OH}

Both methods yield bis(2-ethylhexyl) terephthalate, with the direct esterification being the more common approach .

Research indicates that bis(2-ethylhexyl) terephthalate exhibits a lower toxicity profile compared to traditional phthalates. Studies have shown that it does not possess significant reproductive or developmental toxicity, and it has not demonstrated estrogenic activity in assays conducted on animal models. The compound is generally considered safe for use in consumer products, with no significant health risks identified under normal exposure conditions .

The synthesis methods for bis(2-ethylhexyl) terephthalate include:

  • Direct Esterification: Involves heating terephthalic acid with 2-ethylhexanol in the presence of a catalyst under controlled conditions to promote ester formation.
  • Transesterification: This method utilizes dimethyl terephthalate and 2-ethylhexanol, where methanol is released as a byproduct.
  • Catalyzed Reactions: Recent advancements have introduced catalytic methods using tin catalysts to enhance reaction efficiency, particularly in recycling processes involving waste polyethylene terephthalate .

Bis(2-ethylhexyl) terephthalate is primarily used as a plasticizer in various applications:

  • Polyvinyl Chloride Products: Enhances flexibility and durability.
  • Coatings and Adhesives: Improves performance characteristics.
  • Sealants and Caulks: Provides elasticity and resistance to environmental factors.
  • Automotive

Interaction studies have focused on the environmental impact and bioaccumulation potential of bis(2-ethylhexyl) terephthalate. It has been shown to have low toxicity towards aquatic life, with no significant chronic effects observed in fish or crustaceans at environmentally relevant concentrations. The compound does not readily degrade in the environment but exhibits minimal bioaccumulation potential, making it a favorable choice for sustainable applications .

Several compounds share similar chemical structures or functionalities with bis(2-ethylhexyl) terephthalate. Here are some notable comparisons:

Compound NameStructure TypeToxicity ProfileCommon Uses
Di(2-ethylhexyl) phthalatePhthalate esterHigh toxicityPVC plasticizer
Diisononyl phthalatePhthalate esterModerate toxicityPVC plasticizer
Di-n-octyl phthalatePhthalate esterHigh toxicityPVC plasticizer
Diisononyl cyclohexane dicarboxylateNon-phthalate esterLow toxicityPVC plasticizer
Di-n-octyl adipateNon-phthalate esterLow toxicityFlexible plastics

Uniqueness of Bis(2-ethylhexyl) Terephthalate:
Unlike traditional phthalates, bis(2-ethylhexyl) terephthalate does not exhibit peroxisome proliferation or significant endocrine disruption properties, making it a safer alternative for various applications. Its performance characteristics are comparable to those of conventional phthalates, while its environmental impact is significantly lower .

The transesterification route represents one of the most established industrial pathways for bis(2-ethylhexyl) terephthalate production. This methodology involves the catalytic exchange of methoxy groups in dimethyl terephthalate with 2-ethylhexanol, producing the desired diester and methanol as a byproduct [1] [2].

The fundamental reaction proceeds according to the stoichiometric equation:
C₆H₄(CO₂CH₃)₂ + 2 C₈H₁₇OH → C₆H₄(CO₂C₈H₁₇)₂ + 2 CH₃OH

Industrial implementations of this process typically employ titanium-based catalysts, particularly titanium alkoxides such as titanium tetraisopropoxide and tetrabutyl titanate [3] [4]. These catalysts demonstrate exceptional activity under moderate reaction conditions, with operating temperatures ranging from 180 to 270°C and pressures from atmospheric to 400 kPa [1] [4]. The reaction kinetics follow predominantly first-order behavior with respect to both dimethyl terephthalate and alcohol concentrations [3].

Advanced catalytic systems have been developed to enhance process efficiency. Heterogeneous catalysts such as zinc-modified hydrotalcites and titanium-modified hydrotalcites demonstrate superior performance in terms of selectivity and reusability [5]. These systems achieve dimethyl terephthalate conversions of 64.1% with 96.1% selectivity to the desired product under optimized conditions of 180°C, utilizing a 1:2 molar ratio of dimethyl terephthalate to ethylene glycol [5].

The process advantages include well-established reaction mechanisms, predictable kinetics, and the availability of commercial-grade dimethyl terephthalate. However, economic considerations must account for the higher cost of dimethyl terephthalate compared to terephthalic acid, which influences overall production economics [6]. Additionally, the process generates methanol as a byproduct, requiring efficient separation and recovery systems to maintain economic viability.

Direct Esterification of Terephthalic Acid

Direct esterification represents the most economically attractive route for bis(2-ethylhexyl) terephthalate synthesis, utilizing the less expensive terephthalic acid as the starting material [1] [7]. This methodology directly condenses terephthalic acid with 2-ethylhexanol in the presence of suitable catalysts, producing water as the primary byproduct.

The reaction stoichiometry follows:
C₆H₄(CO₂H)₂ + 2 C₈H₁₇OH → C₆H₄(CO₂C₈H₁₇)₂ + 2 H₂O

Industrial implementations typically operate at temperatures between 180 and 260°C under pressures ranging from 100 to 400 kPa [4]. The process requires efficient water removal to drive the equilibrium toward product formation, commonly achieved through azeotropic distillation with excess alcohol [1] [6].

Catalytic systems for direct esterification encompass both homogeneous and heterogeneous options. Titanium compounds, particularly chelating titanium catalysts, demonstrate exceptional performance with activation energies of approximately 40.22 kJ/mol [3] [4]. These catalysts enable complete terephthalic acid conversion with product purities exceeding 99% and acid values below 0.1 mg KOH/g [4].

Recent developments in catalyst technology have introduced innovative approaches using ionic liquid-promoted systems. Choline chloride-based deep eutectic solvents combined with zinc acetate achieve 100% polyethylene terephthalate conversion with 84.7% yield of bis(2-ethylhexyl) terephthalate under optimized conditions [8]. These systems operate through hydrogen bonding mechanisms that accelerate the degradation process while maintaining first-order reaction kinetics with an activation energy of 95.05 kJ/mol [8].

The direct esterification process offers significant economic advantages through lower raw material costs and simplified product purification. The primary challenge involves managing the equilibrium limitation imposed by water formation, requiring sophisticated separation technologies to maintain high conversion rates.

Catalytic Systems and Reaction Kinetics

The catalytic systems employed in bis(2-ethylhexyl) terephthalate synthesis significantly influence reaction kinetics, selectivity, and overall process economics. Contemporary industrial practices predominantly utilize organometallic compounds, with titanium, zirconium, tin, antimony, and zinc compounds representing the most commercially significant catalysts [6].

Titanium-based catalysts demonstrate exceptional versatility, catalyzing not only esterification reactions but also isomerization, transesterification, and disproportionation reactions [6]. The commercial availability and relatively low cost of titanium compounds contribute to their widespread industrial adoption. Typical titanium catalyst loadings range from 0.5 to 2.0 mol% relative to the acid substrate, with operating temperatures between 200 and 250°C [4].

Mechanistic studies reveal that titanium catalysts operate through coordination mechanisms, wherein the metal center activates both the carbonyl carbon and the hydroxyl oxygen of the reactants [9]. Density functional theory calculations indicate that titanium tetraethoxide exhibits the lowest energy barrier of 17.5 kcal/mol for the polycondensation reaction, significantly lower than catalyst-free conditions (47.6 kcal/mol) [9].

Advanced catalytic systems incorporate chelating ligands to enhance stability and selectivity. Phosphoric acid ester titanate chelates demonstrate remarkable efficiency, requiring only 0.01 to 0.1 mol% loading while maintaining first-order kinetics with activation energies of 40.22 kJ/mol [4]. These systems operate effectively at temperatures between 200 and 248°C under pressures of 100 to 400 kPa [4].

Emerging catalytic technologies focus on sustainable and environmentally benign alternatives. Brønsted acidic ionic liquids based on trimethylamine and sulfuric acid represent a promising development, offering both catalytic activity and solvent properties [7] [6]. These systems achieve complete terephthalic acid conversion with 100% selectivity at 120°C, significantly lower than conventional organometallic systems [7] [6].

The ionic liquid systems operate through a unique biphasic mechanism, wherein the catalyst phase separates from the product phase during reaction, facilitating product recovery and catalyst recycling [7] [6]. Optimal ionic liquid compositions utilize trimethylamine to sulfuric acid ratios of 1:2.7, providing excellent activity while minimizing byproduct formation [6]. The catalyst can be recycled five times with 97% recovery efficiency, maintaining consistent activity throughout multiple cycles [6].

Reaction kinetics for ionic liquid systems demonstrate temperature dependence, with complete conversion achieved in 8 hours at 110°C and 4 hours at 120°C [6]. The optimal catalyst loading ranges from 40 to 50 mol% relative to terephthalic acid, with higher loadings leading to decreased reaction rates due to system dilution [6].

Large-Scale Manufacturing Process Optimization

Industrial-scale production of bis(2-ethylhexyl) terephthalate requires comprehensive optimization of multiple process parameters to achieve economic viability and product quality specifications. Contemporary manufacturing operations focus on maximizing conversion efficiency while minimizing energy consumption and byproduct formation.

Process optimization begins with reactor design considerations, incorporating efficient mixing systems to ensure homogeneous temperature distribution and mass transfer. Industrial reactors typically employ mechanical agitation systems operating at 200 to 800 rpm, with optimal mixing speeds determined by the specific reaction system and scale of operation [6]. For biphasic systems, particularly those employing ionic liquid catalysts, mixing optimization becomes critical to maintain interfacial contact between phases [6].

Temperature control represents a fundamental optimization parameter, with industrial systems requiring precise thermal management to balance reaction rate against byproduct formation. Conventional organometallic catalysts operate optimally between 160 and 270°C, while advanced ionic liquid systems demonstrate superior performance at 120°C [6]. Heat transfer coefficients of 500 to 1000 W/m²K are typically required to maintain uniform temperature profiles and prevent hot spot formation [10].

Water removal efficiency directly impacts conversion rates and product quality in direct esterification processes. Industrial implementations achieve 90 to 95% water removal efficiency through azeotropic distillation systems, utilizing excess alcohol to facilitate vapor-liquid equilibrium manipulation [1] [6]. Advanced separation technologies, including molecular sieve dehydration and pervaporation, offer enhanced water removal capabilities for specialized applications.

Catalyst concentration optimization balances reaction kinetics with economic considerations. Industrial operations typically employ 0.5 to 2.0 mol% catalyst loading for organometallic systems, while ionic liquid systems require 40 to 50 mol% loading [6]. The higher loading requirements for ionic liquids are offset by their recyclability and elimination of catalyst contamination in the final product [6].

Alcohol to acid molar ratios significantly influence conversion rates and separation requirements. Industrial practice typically employs 2.0 to 4.0:1 molar ratios, representing a compromise between conversion efficiency and economic considerations [6]. Higher ratios improve conversion but increase separation costs and alcohol inventory requirements.

Product purification systems must achieve commercial specifications exceeding 99% purity with acid values below 0.1 mg KOH/g [4]. Industrial purification typically employs vacuum distillation at temperatures between 180 and 190°C under pressures below 2 mmHg [4]. Advanced filtration systems utilizing appropriate filter media achieve required color specifications, with platinum-cobalt color values below 30 for commercial-grade products [4].

Process intensification strategies focus on reducing capital and operating costs while improving product quality. Emerging technologies include microreactor systems for enhanced mass and heat transfer, reactive distillation for simultaneous reaction and separation, and membrane-based separation for catalyst recovery [11]. These advanced technologies offer potential improvements in conversion efficiency, energy consumption, and environmental impact.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; PelletsLargeCrystals, Liquid

XLogP3

7.4

Exact Mass

390.277

Boiling Point

383.0 °C
383 °C

Flash Point

238 °C or 460 °F (open cup)

Vapor Density

13.5 (Air = 1)

Density

0.9825 at 20/20 °C

LogP

log Kow = 8.39 (est)

Appearance

Solid powder

Melting Point

-48.0 °C
-48 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4VS908W98L

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 298 of 299 companies (only ~ 0.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

2.14X10-5 mm Hg at 25 °C (est)

Other CAS

6422-86-2

Associated Chemicals

Mono(2-ethylhexyl) terephthalate; 155603-50-2

Wikipedia

Diethylhexyl terephthalate

Use Classification

Plastics -> Polymer Type -> N.a.
Plastics -> Plasticisers

Methods of Manufacturing

Produced by transesterification of the dimethyl ester (dimethylterephthalate) with 2-ethylhexanol.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Custom compounding of purchased resin
Medical devices
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Rubber product manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
1,4-Benzenedicarboxylic acid, 1,4-bis(2-ethylhexyl) ester: ACTIVE

Dates

Modify: 2023-08-15
1: Jeon SH, Kim YP, Kho Y, Shin JH, Ji WH, Ahn YG. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. J Anal Methods Chem. 2018 Feb 5;2018:9470254. doi: 10.1155/2018/9470254. eCollection 2018. PubMed PMID: 29629214; PubMed Central PMCID: PMC5832103.
2: Kiani A, Ahmadloo M, Shariatifar N, Moazzen M, Baghani AN, Khaniki GJ, Taghinezhad A, Kouhpayeh A, Mousavi Khaneghah A, Ghajarbeygi P. Method development for determination of migrated phthalate acid esters from polyethylene terephthalate (PET) packaging into traditional Iranian drinking beverage (Doogh) samples: a novel approach of MSPE-GC/MS technique. Environ Sci Pollut Res Int. 2018 May;25(13):12728-12738. doi: 10.1007/s11356-018-1471-y. Epub 2018 Feb 22. PubMed PMID: 29470751.
3: Moldoveanu SC, Yerabolu R. Critical evaluation of several techniques for the analysis of phthalates and terephthalates: Application to liquids used in electronic cigarettes. J Chromatogr A. 2018 Mar 9;1540:77-86. doi: 10.1016/j.chroma.2018.02.001. Epub 2018 Feb 6. PubMed PMID: 29429742.
4: Alves A, Giovanoulis G, Nilsson U, Erratico C, Lucattini L, Haug LS, Jacobs G, de Wit CA, Leonards PE, Covaci A, Magner J, Voorspoels S. Case Study on Screening Emerging Pollutants in Urine and Nails. Environ Sci Technol. 2017 Apr 4;51(7):4046-4053. doi: 10.1021/acs.est.6b05661. Epub 2017 Mar 22. PubMed PMID: 28293951.
5: Larsson K, Lindh CH, Jönsson BA, Giovanoulis G, Bibi M, Bottai M, Bergström A, Berglund M. Phthalates, non-phthalate plasticizers and bisphenols in Swedish preschool dust in relation to children's exposure. Environ Int. 2017 May;102:114-124. doi: 10.1016/j.envint.2017.02.006. Epub 2017 Mar 6. PubMed PMID: 28274486.
6: McCombie G, Biedermann S, Suter G, Biedermann M. Survey on plasticizers currently found in PVC toys on the Swiss market: Banned phthalates are only a minor concern. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2017 Apr 16;52(5):491-496. doi: 10.1080/10934529.2016.1274176. Epub 2017 Jan 27. PubMed PMID: 28129041.
7: Benjamin S, Kamimura N, Takahashi K, Masai E. Achromobacter denitrificans SP1 efficiently utilizes 16 phthalate diesters and their downstream products through protocatechuate 3,4-cleavage pathway. Ecotoxicol Environ Saf. 2016 Dec;134P1:172-178. doi: 10.1016/j.ecoenv.2016.08.028. Epub 2016 Sep 10. PubMed PMID: 27619352.
8: Jeddi MZ, Rastkari N, Ahmadkhaniha R, Yunesian M. Endocrine disruptor phthalates in bottled water: daily exposure and health risk assessment in pregnant and lactating women. Environ Monit Assess. 2016 Sep;188(9):534. doi: 10.1007/s10661-016-5502-1. Epub 2016 Aug 24. PubMed PMID: 27557841.
9: Lessmann F, Schütze A, Weiss T, Langsch A, Otter R, Brüning T, Koch HM. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage. Arch Toxicol. 2016 Jul;90(7):1659-67. doi: 10.1007/s00204-016-1715-x. Epub 2016 Apr 26. PubMed PMID: 27116293.
10: Kim W, Kim S, Kang I, Jung MS, Kim SJ, Kim JK, Cho SM, Kim JH, Park JH. Hybrid Silver Mesh Electrode for ITO-Free Flexible Polymer Solar Cells with Good Mechanical Stability. ChemSusChem. 2016 May 10;9(9):1042-9. doi: 10.1002/cssc.201600070. Epub 2016 Apr 1. PubMed PMID: 27038288.
11: Xie M, Wu Y, Little JC, Marr LC. Phthalates and alternative plasticizers and potential for contact exposure from children's backpacks and toys. J Expo Sci Environ Epidemiol. 2016 Jan-Feb;26(1):119-24. doi: 10.1038/jes.2015.71. Epub 2015 Nov 4. PubMed PMID: 26531804.
12: Santana J, Giraudi C, Marengo E, Robotti E, Pires S, Nunes I, Gaspar EM. Preliminary toxicological assessment of phthalate esters from drinking water consumed in Portugal. Environ Sci Pollut Res Int. 2014 Jan;21(2):1380-90. doi: 10.1007/s11356-013-2020-3. Epub 2013 Jul 31. PubMed PMID: 23900955.
13: Abe Y, Yamaguchi M, Mutsuga M, Hirahara Y, Kawamura Y. [Survey of plasticizers in polyvinyl chloride toys]. Shokuhin Eiseigaku Zasshi. 2012;53(1):19-27. Japanese. PubMed PMID: 22450665.
14: Guart A, Bono-Blay F, Borrell A, Lacorte S. Migration of plasticizers phthalates, bisphenol A and alkylphenols from plastic containers and evaluation of risk. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2011 May;28(5):676-85. doi: 10.1080/19440049.2011.555845. PubMed PMID: 21400322.
15: Jecklin MC, Gamez G, Zenobi R. Fast polymer fingerprinting using flowing afterglow atmospheric pressure glow discharge mass spectrometry. Analyst. 2009 Aug;134(8):1629-36. doi: 10.1039/b819560a. Epub 2009 May 12. PubMed PMID: 20448931.
16: Montuori P, Jover E, Morgantini M, Bayona JM, Triassi M. Assessing human exposure to phthalic acid and phthalate esters from mineral water stored in polyethylene terephthalate and glass bottles. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2008 Apr;25(4):511-8. doi: 10.1080/02652030701551800. PubMed PMID: 18348049.
17: Barnabé S, Beauchesne I, Cooper DG, Nicell JA. Plasticizers and their degradation products in the process streams of a large urban physicochemical sewage treatment plant. Water Res. 2008 Jan;42(1-2):153-62. Epub 2007 Aug 1. PubMed PMID: 17706266.
18: Simoneit BR, Medeiros PM, Didyk BM. Combustion products of plastics as indicators for refuse burning in the atmosphere. Environ Sci Technol. 2005 Sep 15;39(18):6961-70. PubMed PMID: 16201617.
19: Gartshore J, Cooper DG, Nicell JA. Biodegradation of plasticizers by Rhodotorula rubra. Environ Toxicol Chem. 2003 Jun;22(6):1244-51. PubMed PMID: 12785580.
20: Nallii S, Cooper DG, Nicell JA. Biodegradation of plasticizers by Rhodococcus rhodochrous. Biodegradation. 2002;13(5):343-52. PubMed PMID: 12688586.

Explore Compound Types